CID 78066316

Description

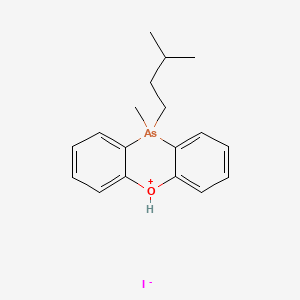

CID 78066316 (Compound Identifier 78066316) is a chemical compound recently investigated in the context of essential oil analysis. As per the structural and analytical data from Figure 1 in , this compound is a component of CIEO (likely a plant-derived essential oil or extract). Key characteristics include:

- Structural Features: The compound’s structure, as depicted in Figure 1A, suggests a terpenoid or aromatic framework, common in bioactive natural products .

- Analytical Profile: GC-MS analysis (Figure 1B) reveals its retention time and molecular ion peaks, while vacuum distillation fractions (Figure 1C) show variable concentrations, indicating volatility-dependent separation behavior .

- Mass Spectrometry: The mass spectrum (Figure 1D) provides insights into its molecular weight and fragmentation pattern, critical for structural elucidation .

Properties

Molecular Formula |

C18H23AsIO |

|---|---|

Molecular Weight |

457.2 g/mol |

InChI |

InChI=1S/C18H22AsO.HI/c1-14(2)12-13-19(3)15-8-4-6-10-17(15)20-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |

InChI Key |

YOCAHHRSAHLOLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066316 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. The preparation methods typically involve a series of chemical reactions, including condensation, reduction, and purification steps.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. The process involves optimizing reaction conditions to ensure high efficiency and minimal waste. Industrial methods may include continuous flow reactions and the use of advanced catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

CID 78066316 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and conditions used. These products can include various oxidized, reduced, or substituted derivatives with unique properties.

Scientific Research Applications

CID 78066316 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating specific diseases.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066316 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and biological activities.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | CID | Core Structure | Key Functional Groups | Biological Activity |

|---|---|---|---|---|

| This compound | 78066316 | Terpenoid/Aromatic | Pending validation | Underexplored |

| Oscillatoxin D | 101283546 | Macrocyclic lactone | Ether, ester | Cytotoxic, antifungal |

| 30-Methyl-Oscillatoxin D | 185389 | Methylated lactone | Methyl, ester | Enhanced membrane permeability |

Comparison with Hexachlorocyclohexane Isomers

Hexachlorocyclohexane (HCH) isomers () differ starkly from this compound in origin and function. HCHs are synthetic organochlorines with environmental persistence and toxicity, whereas this compound is a natural product.

Table 2: Functional and Environmental Profiles

| Compound | CID | Origin | Toxicity Profile | Environmental Impact |

|---|---|---|---|---|

| This compound | 78066316 | Natural | Low (assumed) | Biodegradable |

| γ-HCH (Lindane) | 59220 | Synthetic | Neurotoxic, carcinogen | Persistent pollutant |

| Hexachlorodibenzo-p-dioxin | 266965 | Synthetic | Highly toxic | Bioaccumulative |

Analytical and Methodological Comparisons

GC-MS Performance

This compound was analyzed using GC-MS (), a method also employed for HCH isomers () and oscillatoxins (). Key differences:

- Retention Behavior : this compound elutes earlier than HCH isomers due to lower molecular weight and higher volatility .

- Detection Limits : Oscillatoxins require advanced ionization techniques (e.g., ESI-MS) for detection, unlike this compound, which is GC-MS compatible .

Challenges in Characterization

Limited spectral libraries for novel natural products like this compound complicate identification compared to well-documented synthetic compounds (e.g., HCHs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.